2,3,6-Trifluorophenol is a fluorinated phenolic compound with the molecular formula and a molecular weight of 148.08 g/mol. It is characterized by the presence of three fluorine atoms located at the 2, 3, and 6 positions of the phenolic ring. This compound appears as a clear light yellow liquid after melting, with a melting point range of 31°C to 36°C and a flash point of 63°C (145°F) . Its solubility in water is estimated at approximately 47.267 mg/L .
Currently, there is no documented information on the specific mechanism of action of 2,3,6-Trifluorophenol in biological systems.
Limited data exists on the safety profile of 2,3,6-Trifluorophenol. As a general precaution, due to the presence of fluorine, it should be handled with care using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
More research is needed to fully understand the reactivity, potential applications, and safety profile of 2,3,6-Trifluorophenol. Studies could explore:
These reactions are significant for modifying the compound for various applications in organic synthesis and materials science .
Research indicates that 2,3,6-trifluorophenol exhibits biological activities that may include:
These properties make it a subject of interest in pharmacological and toxicological studies.
Several methods have been developed for synthesizing 2,3,6-trifluorophenol:
These synthesis routes highlight the versatility of fluorinated compounds in organic chemistry.
2,3,6-Trifluorophenol has several applications across various fields:
Studies involving 2,3,6-trifluorophenol have focused on its interactions with biological systems:
These studies are crucial for understanding the safety and efficacy of this compound in potential applications.
Several compounds share structural similarities with 2,3,6-trifluorophenol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Difluorophenol | C6H4F2O | Contains two fluorine atoms; less polar than trifluorinated versions. |
2,4-Difluorophenol | C6H4F2O | Different substitution pattern; used in similar applications. |
2-Fluorophenol | C6H5FO | Basic fluorinated phenol; serves as a precursor for more complex derivatives. |
3,4-Difluorophenol | C6H4F2O | Similar reactivity but different positional isomers affecting its properties. |
Uniqueness of 2,3,6-Trifluorophenol:
The presence of three fluorine atoms at specific positions significantly alters its reactivity and biological activity compared to its analogs. This unique substitution pattern enhances its potential applications in both chemical synthesis and biological studies .
Flammable;Irritant